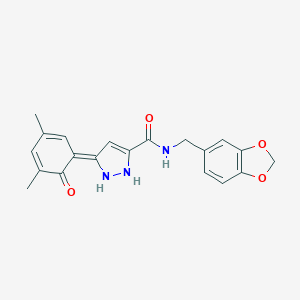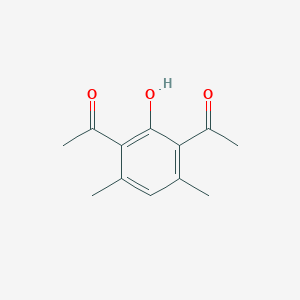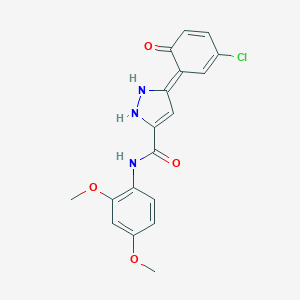
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as BDPC, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research.
Wirkmechanismus
BDPC is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation, cognition, and pain perception.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
BDPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may present challenges in certain experimental settings. Additionally, further research is needed to fully elucidate its pharmacological properties and potential applications.
Zukünftige Richtungen
Several future directions for research on BDPC have been proposed, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential use of BDPC as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions warrants further investigation.
In conclusion, BDPC is a novel compound with potential applications in scientific research. Its pharmacological properties, mechanism of action, and potential applications in the treatment of neurological disorders make it a promising candidate for further investigation. However, further research is needed to fully elucidate its properties and potential applications.
Synthesemethoden
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylamine, followed by the condensation of the resulting intermediate with 3,5-dimethyl-4-hydroxybenzaldehyde and subsequent cyclization with hydrazine hydrate. The final product is obtained through the reaction of the resulting hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
BDPC has been shown to exhibit a range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been reported to have neuroprotective properties and to enhance cognitive function. BDPC has been used in various scientific research studies to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Produktname |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C20H19N3O4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-12(2)19(24)14(6-11)15-8-16(23-22-15)20(25)21-9-13-3-4-17-18(7-13)27-10-26-17/h3-8,22-23H,9-10H2,1-2H3,(H,21,25)/b15-14- |
InChI-Schlüssel |
CLDIAHYGUVGFRV-PFONDFGASA-N |
Isomerische SMILES |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Kanonische SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

